2-(2-Nitrophenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(2-Nitrophenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines It is characterized by the presence of a nitrophenyl group attached to the imidazolidine ring, along with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2-nitrobenzaldehyde with 1,3-diphenylurea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1,3-diphenylimidazolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
2-(2-Nitrophenyl)-1,3-diphenylimidazolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an imidazolidine ring.
2-Nitrobenzyl alcohol: Contains a nitro group attached to a benzyl alcohol moiety.
1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group but attached to an ethanol moiety.
Uniqueness
2-(2-Nitrophenyl)-1,3-diphenylimidazolidine is unique due to the presence of both a nitrophenyl group and an imidazolidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-nitrophenyl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-24(26)20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUZRYJVLYMHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966509 |
Source
|
Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-39-4 |
Source
|
Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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